molecular formula C12H15N3O2S B11818764 3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B11818764
M. Wt: 265.33 g/mol
InChI Key: SGCHWBBTFUUTFB-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide is a compound with significant interest in various scientific fields. It is a derivative of benzo[d]isothiazole, which is known for its diverse biological activities. The compound’s structure includes a piperidine ring attached to a benzo[d]isothiazole core, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide typically involves multiple steps. One common method starts with the chlorination of benzo[d]isothiazole using thionyl chloride to form 3-chlorobenzo[d]isothiazole 1,1-dioxide . This intermediate is then reacted with 4-aminopiperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, derivatives of benzo[d]isothiazole 1,1-dioxide have been shown to inhibit enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide stands out due to its unique combination of a piperidine ring and benzo[d]isothiazole core. This structure provides a versatile scaffold for various chemical modifications and biological applications, making it a valuable compound in research and development.

Biological Activity

3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]isothiazole core substituted with a piperidine moiety, which is believed to contribute to its biological activity. The structural formula is represented as follows:

C11H12N2SO2\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}\text{O}_2

This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antipsychotic Activity

Research indicates that derivatives of benzo[d]isothiazole, including this compound, exhibit antipsychotic properties. Specifically, it is related to the development of ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Ziprasidone's efficacy has been attributed to its action as a serotonin-dopamine antagonist .

Anticancer Activity

A study evaluating various benzo[d]isothiazole derivatives demonstrated cytotoxic effects against different cancer cell lines. The compound showed significant antiproliferative activity against leukemia cell lines and limited activity against solid tumor-derived cell lines . This suggests potential as a lead compound in cancer therapy.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors (such as dopamine and serotonin receptors) plays a crucial role in its antipsychotic effects .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation To synthesize benzo[d]isothiazole derivatives and evaluate their biological activityIdentified several compounds with cytotoxic effects against leukemia cell lines; one compound showed selective inhibition against solid tumors .
Local Anesthetic Activity Assess local anesthetic properties of derivativesSome derivatives exhibited local anesthetic activity comparable to lidocaine; QSAR studies indicated structural features influencing efficacy .

Toxicity and Safety Profile

While promising, the safety profile of this compound needs thorough evaluation. Preliminary studies suggest potential cytotoxicity at higher concentrations; thus, further investigation into its therapeutic index is warranted .

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-amine

InChI

InChI=1S/C12H15N3O2S/c13-9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)18(16,17)14-12/h1-4,9H,5-8,13H2

InChI Key

SGCHWBBTFUUTFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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